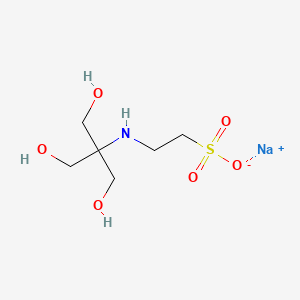

Sodium 2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)ethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical and Chemical Properties Analysis

Sodium 2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)ethanesulfonate is a white crystalline powder that is moderately soluble in water . It has a pKa1 value of 2.3 at 25 °C, while its pKa2 at 20 °C is 8.15 . Its useful buffering range of pH is 7.4-8.8 . It is soluble in water (350 g/L) at 20°C, and methanol (very faint turbidity) .Applications De Recherche Scientifique

Synthesis and Properties of Ionic Liquids

The compound's relevance in synthesizing protic hydroxylic ionic liquids with two types of nitrogenous centers showcases its potential in creating substances with significant basicity variations. These ionic liquids exhibit unique characteristics, such as low glass transition temperatures and high conductivity, indicating their potential applications in electrochemical devices and green chemistry solutions (Shevchenko et al., 2017).

Coordination Polymers and Crystal Engineering

The molecule's role in forming coordination polymers, as illustrated by the synthesis of poly[[μ3-2-[(2-pyridylmethylene)amino]ethanesulfonato-κ5N,N′:O:O′:O′′]sodium(I)], highlights its utility in crystal engineering. These coordination polymers have applications in materials science, particularly in the development of materials with specific magnetic, catalytic, or luminescent properties (Zhang, 2006).

Surfactant Synthesis and Applications

The synthesis of new kinds of Gemini surfactants using this compound demonstrates its versatility in creating surface-active agents. These surfactants have potential applications in detergents, emulsifiers, and in enhancing oil recovery, reflecting the compound's role in industrial chemistry and environmental technology (Xing Ya-cheng, 2008).

Photolabile Derivatives for Biological Studies

The synthesis of photolabile derivatives for photoaffinity labelling of plasma membranes in hepatocytes indicates the compound's applications in biological research. This approach facilitates the identification and study of bile-salt-binding polypeptides, offering insights into liver function and disease mechanisms (Kramer et al., 1982).

Water-Soluble Polythiophene Derivatives

The development of water-soluble sodium poly(2-(3-thienyloxy)ethanesulfonate) derivatives underscores the compound's significance in polymer chemistry. These derivatives exhibit high conductivity and low optical absorption, suggesting their applicability in conducting materials and optoelectronic devices (Chayer, Faid, & Leclerc, 1997).

Mécanisme D'action

Target of Action

TES sodium salt is primarily used as a zwitterionic buffer . Its primary targets are the pH levels within a biological system, which it helps to stabilize .

Mode of Action

As a zwitterionic buffer, TES sodium salt contains ionizable groups of both positive and negative charges . It interacts with H+ ions in the system, absorbing excess H+ ions when the pH is too low, and releasing H+ ions when the pH is too high . This interaction helps to maintain a stable pH level within the physiological range of 6.8 to 8.2 .

Biochemical Pathways

The primary biochemical pathway affected by TES sodium salt is the regulation of pH levels within a biological system . By maintaining a stable pH, TES sodium salt ensures that biochemical reactions can proceed at their optimal rates, as many enzymes and biochemical processes are highly sensitive to changes in pH .

Pharmacokinetics

Its high water solubility suggests that it would be readily absorbed and distributed throughout the body if administered .

Result of Action

The primary result of TES sodium salt’s action is the stabilization of pH levels within a biological system . This can have a significant impact on cellular health and proliferation, as well as the efficacy of biochemical reactions .

Action Environment

The action of TES sodium salt is influenced by environmental factors such as temperature and the presence of other ions . It is effective over a broad range of temperatures, making it useful in a variety of experimental conditions . The presence of heavy metals or other contaminants could potentially interfere with its buffering capacity .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)ethanesulfonate involves the reaction of 2-aminoethanesulfonic acid with 2,3-epoxypropanol in the presence of sodium hydroxide. The resulting product is then treated with sodium borohydride to reduce the aldehyde group to a primary alcohol. The final step involves the addition of sodium hydroxide to the primary alcohol to form the sodium salt of the desired compound.", "Starting Materials": [ "2-aminoethanesulfonic acid", "2,3-epoxypropanol", "sodium hydroxide", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2-aminoethanesulfonic acid in water and add sodium hydroxide to adjust the pH to 9-10.", "Step 2: Add 2,3-epoxypropanol to the solution and stir at room temperature for 24 hours.", "Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding water and then add sodium hydroxide to adjust the pH to 11-12.", "Step 5: Filter the resulting product and wash with water to obtain the sodium salt of Sodium 2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)ethanesulfonate." ] } | |

Numéro CAS |

70331-82-7 |

Formule moléculaire |

C6H15NNaO6S |

Poids moléculaire |

252.24 g/mol |

Nom IUPAC |

sodium;2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonate |

InChI |

InChI=1S/C6H15NO6S.Na/c8-3-6(4-9,5-10)7-1-2-14(11,12)13;/h7-10H,1-5H2,(H,11,12,13); |

Clé InChI |

RZXIDWPMRRFGDF-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)[O-])NC(CO)(CO)CO.[Na+] |

SMILES canonique |

C(CS(=O)(=O)O)NC(CO)(CO)CO.[Na] |

| 70331-82-7 | |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)